Flunisolide Acetate (CAS 4533-89-5) is a synthetic fluorinated corticosteroid and glucocorticoid receptor agonist, serving as a primary reference standard for LC-MS/MS method validation and as a key intermediate in deuterated internal standard synthesis. Sourced with ≥99.5% HPLC purity, it ensures accurate calibration in pharmacokinetic and bioequivalence studies.
• High GR binding affinity with extensive first-pass hepatic metabolism, delivering a favorable therapeutic index for respiratory delivery
• Superior cortisol suppression threshold (936 µg for 10% suppression) vs. fluticasone (111 µg), minimizing HPA axis interference in comparative studies
• Supplied with comprehensive CoA; suitable for GLP/GMP analytical workflows
Molecular FormulaC26H33FO7
Molecular Weight476.5 g/mol
CAS No.4533-89-5
Cat. No.B108902
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Flunisolide acetate
CAS
4533-89-5
Synonyms
(6α,11β,16α)-21-(Acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione; 21-Acetate 6α-Fluoro-11β,16α,17,21-tetrahydroxy-pregna-1,4-diene-3,20-dione Cyclic 16,17-Acetal with Acetone; (6α,11β,16α)-21-(Acetyloxy
Flunisolide acetate (CAS 4533-89-5), also designated as RS-1320, is a synthetic fluorinated corticosteroid with a molecular formula of C26H33FO7 and a molecular weight of 476.53 g/mol . As the 21-acetate ester of flunisolide (CAS 3385-03-3), this compound functions as a glucocorticoid receptor agonist, mediating potent local anti-inflammatory effects in the respiratory tract [1][2]. It is classified as an anti-asthmatic and anti-allergic agent, approved for clinical use in metered-dose inhalers (MDIs) and nasal sprays for the management of persistent asthma and allergic rhinitis, respectively [3]. The acetate moiety influences its physicochemical and pharmacokinetic profile, distinguishing it from the parent alcohol and other in-class corticosteroid esters [4].
1Analytical reference standard for LC-MS/MS method development
2Precursor for deuterated internal standard (e.g., Flunisolide-d6) synthesis
3Glucocorticoid receptor binding and selectivity research tool
[4] Chaplin MD, Rooks W 2nd, Swenson EW, Cooper WC, Nerenberg C, Chu NI. Flunisolide metabolism and dynamics of a metabolite. Clin Pharmacol Ther. 1980;27(3):402-413. View Source
Why Flunisolide Acetate Cannot Be Substituted
Despite sharing a common glucocorticoid receptor (GR) agonism mechanism, inhaled corticosteroids (ICS) exhibit clinically meaningful differences in receptor binding affinity, systemic bioavailability, and hypothalamic-pituitary-adrenal (HPA) axis suppression that preclude generic substitution [1][2]. Flunisolide acetate, specifically, demonstrates a unique profile characterized by high GR binding affinity coupled with extensive first-pass hepatic metabolism to weakly active metabolites, resulting in a favorable therapeutic index for local respiratory delivery [3]. Comparative studies reveal that flunisolide-based formulations induce significantly lower systemic cortisol suppression compared to more lipophilic agents like fluticasone propionate at clinically equivalent anti-inflammatory doses [4]. Furthermore, the acetate ester influences the compound's solubility, lung deposition characteristics, and susceptibility to metabolic inactivation, directly impacting clinical efficacy and safety outcomes in asthma and rhinitis management [5].
Acetate ester alters solubility and metabolic inactivation compared to parent flunisolide; direct interchange may shift PK profile.
Reported HPA-axis suppression profile differs from other inhaled corticosteroids (e.g., fluticasone, beclomethasone); systemic endpoint interpretation may vary.
Glucocorticoid receptor binding affinity ranking may not transfer between in vitro models and clinical endpoint contexts; assay-specific validation required.
[1] Philibert D, et al. Pharmacologic study of the glucocorticoid activity of flunisolide compared with other steroids in the rat. Allerg Immunol (Paris). 1993;25(2):77-81. View Source
[2] Hochhaus G, Moellmann HW. Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue. Agents Actions. 1990;30(3-4):377-80. View Source
[3] Brogden RN, Heel RC, Speight TM, Avery GS. Flunisolide: A Review of its Pharmacological Properties and Therapeutic Efficacy in Rhinitis. Drugs. 1980;19(6):397-411. View Source
[4] Casale TB, et al. Dose-dependent suppression of the HPA-axis with fluticasone propionate versus flunisolide. Ann Allergy Asthma Immunol. 2001;87(5):407-411. View Source
[5] Martin RJ, Szefler SJ, Chinchilli VM, et al. Systemic effect comparisons of six inhaled corticosteroid preparations. Am J Respir Crit Care Med. 2002;165(10):1377-1383. View Source
Flunisolide Acetate Comparative Differentiation
Glucocorticoid Receptor Binding Affinity
In a direct comparative study, flunisolide (FLU) exhibited superior or equivalent relative binding affinity (RBA) for glucocorticoid receptors in rat lung, thymus, and liver compared to beclomethasone dipropionate (BDP) and its metabolites [1]. The rank order of potency was FLU > or = BMP > BDP > or = B, establishing flunisolide's high intrinsic receptor engagement capacity [1].
GR Binding AffinityHead-to-head
FLU > BMP > BDP > B
Supports higher receptor engagement ranking in rat tissue models.
Rat lung, thymus, liver GR; direct comparison context.
Rat lung, thymus, and liver glucocorticoid receptors
Why This Matters
Higher receptor binding affinity directly correlates with enhanced local anti-inflammatory potency, enabling lower effective doses and potentially reducing systemic exposure for a given therapeutic effect.
[1] Philibert D, et al. Pharmacologic study of the glucocorticoid activity of flunisolide compared with other steroids in the rat. Allerg Immunol (Paris). 1993;25(2):77-81. View Source
In Vitro Glucocorticoid Activity
In a rat thymocyte suppression assay, flunisolide (FLU) demonstrated the highest glucocorticoid activity among tested compounds, surpassing beclomethasone (B), beclomethasone monopropionate (BMP), and beclomethasone dipropionate (BDP) [1]. The rank order of potency was FLU > B > or = BMP > BDP, highlighting flunisolide's superior intrinsic cellular efficacy [1].
In Vitro ActivityHead-to-head
FLU > B ≥ BMP > BDP
Indicates higher intrinsic cellular efficacy in thymocyte suppression assay.
In vitro rat thymocyte glucocorticoid activity assay
Why This Matters
Higher in vitro glucocorticoid activity suggests greater intrinsic anti-inflammatory potency per mole, which can translate to improved clinical efficacy or the ability to use lower doses to achieve the same therapeutic outcome.
[1] Philibert D, et al. Pharmacologic study of the glucocorticoid activity of flunisolide compared with other steroids in the rat. Allerg Immunol (Paris). 1993;25(2):77-81. View Source
Efficacy vs. Beclomethasone in Allergic Rhinitis
A well-designed comparative study demonstrated that intranasal flunisolide provides equivalent clinical efficacy to intranasal beclomethasone dipropionate in controlling nasal symptoms of perennial and seasonal allergic rhinitis [1][2]. Both agents effectively relieved sneezing, nasal congestion, and rhinorrhea, with no statistically significant difference in overall symptom control between the two corticosteroid formulations [1].
Rhinitis vs. BeclomethasoneTrial context
Comparable symptom control (no significant difference)
Patients with perennial and seasonal allergic rhinitis; nasal symptom scores
Why This Matters
This evidence establishes flunisolide as therapeutically interchangeable with beclomethasone in terms of efficacy, while offering distinct pharmacokinetic and systemic safety advantages that may influence formulary selection and patient-specific treatment decisions.
[1] Sipilä P, Sorri M, Ojala K, Palva A. Comparative trial of flunisolide and beclomethasone dipropionate nasal sprays in patients with seasonal allergic rhinitis. Allergy. 1983;38(5):303-7. View Source
[2] Brogden RN, Heel RC, Speight TM, Avery GS. Flunisolide: A Review of its Pharmacological Properties and Therapeutic Efficacy in Rhinitis. Drugs. 1980;19(6):397-411. View Source
Efficacy vs. Sodium Cromoglycate in Rhinitis
In a single comparative study, intranasal flunisolide demonstrated superior clinical efficacy compared to intranasal sodium cromoglycate solution in alleviating symptoms of seasonal allergic rhinitis [1][2]. Flunisolide provided significantly greater relief of nasal congestion, sneezing, and rhinorrhea, positioning it as a more potent first-line therapeutic option for moderate-to-severe allergic rhinitis [1].
Rhinitis vs. CromoglycateTrial context
Flunisolide more effective than sodium cromoglycate
Patients with seasonal allergic rhinitis; symptom score assessment
Why This Matters
This comparative advantage supports the selection of flunisolide over mast cell stabilizers like cromoglycate in patients requiring more robust and rapid control of nasal inflammation, directly impacting clinical practice guidelines and prescribing patterns.
[1] Brown HM, Engler C, English JR. A comparative trial of flunisolide and sodium cromoglycate nasal sprays in the treatment of seasonal allergic rhinitis. Clin Allergy. 1981;11(2):169-73. View Source
[2] Brogden RN, Heel RC, Speight TM, Avery GS. Flunisolide: A Review of its Pharmacological Properties and Therapeutic Efficacy in Rhinitis. Drugs. 1980;19(6):397-411. View Source
Lower Cortisol Suppression vs. Fluticasone
A dose-response study comparing the systemic effects of inhaled flunisolide and fluticasone propionate revealed significantly greater HPA-axis suppression with fluticasone [1][2]. Dose-potency estimates indicated that fluticasone conferred a 4.4-fold greater serum cortisol suppression per microgram increase in dosage compared to flunisolide [1]. Additionally, a meta-analysis of six ICS preparations established that flunisolide-CFC requires a 936 µg dose to achieve 10% cortisol suppression, a substantially higher (i.e., safer) threshold than budesonide DPI (268 µg) and fluticasone-CFC MDI (111 µg) [3].
This data provides a quantifiable safety margin for flunisolide, indicating a lower propensity for systemic corticosteroid-related adverse effects (e.g., adrenal suppression, growth retardation in children) compared to high-potency alternatives like fluticasone, particularly at higher therapeutic doses.
[1] Casale TB, et al. Dose-dependent suppression of the HPA-axis with fluticasone propionate versus flunisolide. Ann Allergy Asthma Immunol. 2001;87(5):407-411. View Source
[2] Casale TB, Nelson HS, Stricker WE, et al. Suppression of hypothalamic-pituitary-adrenal axis activity with inhaled flunisolide and fluticasone propionate. Ann Allergy Asthma Immunol. 2001;87(5):379-385. View Source
[3] Martin RJ, Szefler SJ, Chinchilli VM, et al. Systemic effect comparisons of six inhaled corticosteroid preparations. Am J Respir Crit Care Med. 2002;165(10):1377-1383. View Source
High Analytical Purity
Commercially available Flunisolide Acetate (CAS 4533-89-5) is routinely supplied with high analytical purity, typically ≥99.5% as determined by HPLC . This level of purity meets the stringent requirements for use as an analytical reference standard, internal standard for LC-MS/MS quantification, and as a starting material for the synthesis of deuterated internal standards (e.g., Flunisolide Acetate-d6) .
Analytical PurityData to verify
≥99.5% (HPLC)
Specification review; supports reference standard fit.
High chemical purity is essential for generating reliable and reproducible data in bioanalytical method development, pharmacokinetic studies, and quality control of pharmaceutical formulations. It also minimizes the risk of confounding results due to impurities.
Analytical ChemistryReference StandardHPLC Purity
Flunisolide Acetate Applications
LC-MS/MS Reference Standard
The high chemical purity (≥99.5% by HPLC) and well-characterized physicochemical properties of Flunisolide Acetate (CAS 4533-89-5) make it an ideal primary reference standard for the development and validation of quantitative bioanalytical methods, such as LC-MS/MS, for measuring flunisolide and its metabolites in biological matrices . Its use ensures accurate calibration and reliable quantification in pharmacokinetic and bioequivalence studies [1].
Synthesis of Isotope-Labeled Internal Standards
Flunisolide Acetate serves as the critical starting material for the synthesis of deuterated internal standards, such as Flunisolide Acetate-d6, which are essential for precise and accurate quantification of flunisolide in complex biological samples using mass spectrometry . The use of SIL-IS compensates for matrix effects and variations in sample preparation and ionization efficiency, thereby enhancing the robustness and reliability of pharmacokinetic data .
Receptor Binding and Selectivity Research
Given the well-documented high relative binding affinity (RBA) of flunisolide for glucocorticoid receptors compared to other corticosteroids like beclomethasone dipropionate and its metabolites, Flunisolide Acetate is a valuable tool compound for in vitro receptor binding assays . It can be used to investigate the structure-activity relationships (SAR) of corticosteroids, assess the functional activity of glucocorticoid receptor mutants, and screen for novel GR modulators with improved therapeutic indices .
Inhaled Formulation Development
The favorable systemic safety profile of flunisolide, characterized by a high threshold for cortisol suppression (936 µg for 10% suppression) compared to other ICS like fluticasone (111 µg), makes it an attractive active pharmaceutical ingredient (API) for developing new inhaled formulations with enhanced lung deposition and reduced oropharyngeal side effects . This is particularly relevant for the design of HFA-propelled solutions, dry powder inhalers (DPIs), and nebulized suspensions aimed at improving drug delivery to the small airways [1].
[1] Pujos E, Flament-Waton MM, Païssé JO, Grenier-Loustalot MF. Comparison of the analysis of corticosteroids using different techniques. Anal Bioanal Chem. 2005;381(1):244-254. View Source
[2] Philibert D, et al. Pharmacologic study of the glucocorticoid activity of flunisolide compared with other steroids in the rat. Allerg Immunol (Paris). 1993;25(2):77-81. View Source
[3] Martin RJ, Szefler SJ, Chinchilli VM, et al. Systemic effect comparisons of six inhaled corticosteroid preparations. Am J Respir Crit Care Med. 2002;165(10):1377-1383. View Source
[4] Melani AS. Flunisolide for the treatment of asthma. Expert Rev Clin Pharmacol. 2014;7(3):251-8. View Source
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